molecular formula C16H12ClFN2OS B2569917 (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide CAS No. 865544-19-0

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide

Cat. No.: B2569917
CAS No.: 865544-19-0
M. Wt: 334.79
InChI Key: RFSRITCGJDWAEY-KNTRCKAVSA-N
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Description

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzo[d]thiazole ring, a fluorobenzamide moiety, and a chloroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzo[d]thiazole ring.

    Introduction of the Chloroethyl Group: The chloroethyl group is introduced via alkylation using a suitable chloroethylating agent.

    Formation of the Fluorobenzamide Moiety: The final step involves the condensation of the benzo[d]thiazole derivative with 2-fluorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its combination of a benzo[d]thiazole ring, chloroethyl group, and fluorobenzamide moiety sets it apart from other compounds with similar applications.

Properties

IUPAC Name

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2OS/c1-2-20-13-8-7-10(17)9-14(13)22-16(20)19-15(21)11-5-3-4-6-12(11)18/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSRITCGJDWAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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